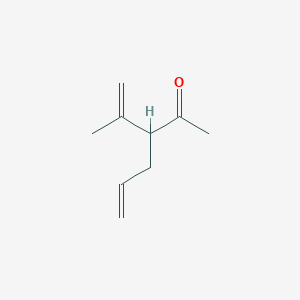

3-(Prop-1-en-2-yl)hex-5-en-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

75565-72-9 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC 名称 |

3-prop-1-en-2-ylhex-5-en-2-one |

InChI |

InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h5,9H,1-2,6H2,3-4H3 |

InChI 键 |

CYADUMHCSVBUAW-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(CC=C)C(=O)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Prop 1 En 2 Yl Hex 5 En 2 One and Structural Analogues

Convergent and Multi-Step Synthetic Strategies for the Compound

Multi-step synthesis is a foundational approach for constructing complex organic molecules from simpler precursors through a sequence of chemical reactions. vapourtec.comyoutube.comlibretexts.orgyoutube.com For a molecule like 3-(prop-1-en-2-yl)hex-5-en-2-one, a convergent synthesis, where different fragments of the molecule are prepared separately before being combined, is often more efficient than a linear approach. vapourtec.com

Another approach involves the Knoevenagel condensation between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound, which can be catalyzed by natural amino acids like L-proline. google.com This method provides a direct route to α,β,γ,δ-unsaturated carbonyl compounds, which are structurally related to the target molecule. google.com

Catalytic Approaches in the Synthesis of Unsaturated Ketones

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of unsaturated ketones. rsc.org These approaches often reduce the number of synthetic steps and minimize waste.

Transition metal catalysis is a powerful tool for forming carbon-carbon bonds in the synthesis of unsaturated ketones. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have been extensively developed. The Heck reaction, for instance, can be used to arylate enones, though its application to the synthesis of the specific target molecule would require careful selection of substrates and conditions.

A notable method is the palladium-catalyzed α,β-dehydrogenation of ketones to form enones. nih.govacs.org This can be achieved using a Pd(DMSO)2(TFA)2 catalyst with oxygen as the oxidant. nih.gov For cyclic ketones, allyl-palladium catalysis can also effect the one-step α,β-dehydrogenation of ketones via their zinc enolates. acs.org Iron-catalyzed coupling of alkenes and enones represents another strategy, proceeding through the 1,4-addition of catalytic allyliron intermediates. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd(DMSO)2(TFA)2 / O2 | Aerobic Dehydrogenation | Cyclic Ketones | Selective formation of enones over phenols. nih.gov |

| Allyl-Palladium / Zn(TMP)2 | α,β-Dehydrogenation | Cycloalkanones | Operates under salt-free conditions. acs.org |

| Iron-catalyst / Lewis Acids | Alkene-Enone Coupling | Alkenes, Chalcones | Redox-neutral, functional group tolerant. nih.gov |

Organocatalysis has emerged as a powerful strategy for the synthesis of unsaturated ketones, often providing high enantioselectivity. nih.govrsc.orgmdpi.com These reactions are typically mediated by small organic molecules, such as amines or amino acids. google.com

For instance, α,β-unsaturated ketones and aldehydes can be synthesized from their corresponding silyl (B83357) enol ethers through a visible-light-promoted organocatalytic aerobic oxidation using an inexpensive organic dye as a photosensitizer. nih.govrsc.org The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental bond-forming reaction that can be effectively catalyzed by organocatalysts. mdpi.com This has been successfully applied to the enantioselective conjugate addition of various carbon and heteroatom nucleophiles to cycloenones. mdpi.com

Furthermore, organocatalytic aminocarbonylation of α,β-unsaturated ketones has been achieved using a superbase catalyst, yielding α-siloxyamides or α-hydroxyamides. rsc.org

Biocatalysis aligns well with the principles of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. sci-hub.sescispace.comresearchgate.netfrontiersin.org This approach often minimizes the use of organic solvents and energy input. sci-hub.se

Enzymes, such as lipases and alcohol dehydrogenases, can be employed for the synthesis of unsaturated ketones. scispace.comnih.gov For example, the lipase (B570770) from Candida antarctica (CAL-B) is highly active in organic solvents and can be used to catalyze esterification reactions to produce precursors for enone synthesis under mild conditions. scispace.com The use of biocatalysis can also be integrated with other green chemistry strategies, such as using renewable starting materials and aqueous reaction media. sci-hub.senih.gov While biocatalysis is often considered "green," a holistic assessment of factors like water consumption and downstream processing is necessary to evaluate its true environmental impact. nih.gov

| Green Chemistry Principle | Application in Enone Synthesis | Example |

| Catalysis | Use of enzymes to replace stoichiometric reagents. scispace.com | Lipase-catalyzed esterification of unsaturated fatty acids. scispace.com |

| Renewable Feedstocks | Use of biomass-derived starting materials. sci-hub.se | Synthesis of 1,3-propanediol (B51772) (a potential precursor) from corn sugar. sci-hub.se |

| Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free systems. sci-hub.senih.gov | Enzyme-catalyzed reactions in aqueous media. sci-hub.se |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. sci-hub.se | Most biocatalytic reactions. sci-hub.se |

Stereoselective and Enantioselective Routes to Chiral Derivatives

The presence of a stereocenter at the 3-position of this compound makes stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of this compound and its analogues.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For the synthesis of chiral ketones, auxiliaries like pseudoephedrine or oxazolidinones can be used to direct the alkylation of an enolate. wikipedia.org For example, an enolate derived from a ketone can be alkylated with an isopropenyl or allyl halide in the presence of a chiral auxiliary to set the stereochemistry at the α-position. wikipedia.orgnumberanalytics.com

Ligand-controlled methods involve the use of a chiral ligand in conjunction with a metal catalyst to induce enantioselectivity. acs.org For instance, the asymmetric synthesis of β,γ-unsaturated ketones with an α-tertiary stereocenter can be achieved through copper-catalyzed enantiodivergent reactions of acyl fluorides with 1,3-butadienyl silanes. nih.gov The choice of the silyl group on the diene influences the stereochemical outcome, yielding either (Z)- or (E)-isomers with high enantioselectivity. nih.gov

Diastereoselective Synthesis of Substituted Enones

The stereoselective synthesis of substituted enones is a cornerstone of modern organic chemistry, providing access to complex molecular architectures with precise control over the three-dimensional arrangement of atoms. Diastereoselective strategies are particularly crucial as they allow for the selective formation of one diastereomer over others, which is fundamental in the synthesis of natural products and pharmaceutical agents where specific stereochemistry dictates biological activity. beilstein-journals.org Methodologies for achieving diastereoselectivity in the synthesis of substituted enones, including structural analogues of this compound, often rely on controlling the approach of a nucleophile to a prochiral enone or on intramolecular cyclization reactions where existing stereocenters direct the formation of new ones.

A dominant strategy for the diastereoselective construction of substituted ketones is the conjugate addition, or Michael reaction, to α,β-unsaturated enones. youtube.comnih.gov This reaction creates new stereocenters at the α- and/or β-positions. The stereochemical outcome can be influenced by various factors, including the nature of the substrate, the nucleophile, the catalyst, and the reaction conditions.

Catalytic Asymmetric Conjugate Addition

The use of chiral catalysts is a powerful approach to induce diastereoselectivity and enantioselectivity. Organocatalysis and transition-metal catalysis have emerged as leading technologies in this field.

For instance, the conjugate addition of Grignard reagents to α-substituted cyclic enones can be catalyzed by an N-heterocyclic carbene (NHC)-copper complex. nih.govacs.org This method facilitates the formation of a magnesium enolate intermediate, which can then be trapped in a one-pot diastereoselective reaction with various electrophiles. nih.govacs.org This process leads to the synthesis of ketones bearing contiguous α-quaternary and β-tertiary stereocenters with high levels of control. nih.gov

Organocatalytic approaches have also proven highly effective. Bifunctional tertiary amine–thioureas, for example, can catalyze the enantioselective Michael addition of malonates to sterically hindered β,β-disubstituted enones. acs.org While developing the first enantioselective Michael addition of malonates to acyclic β,β-disubstituted enones, researchers found that applying high-pressure conditions (8–10 kbar) was necessary for the reaction to proceed efficiently, yielding adducts with quaternary stereocenters in high yields and enantiomeric excesses. acs.org

Table 1: High-Pressure Organocatalytic Michael Addition to β,β-Disubstituted Enones acs.org

| Enone Substrate (β-substituents) | Nucleophile | Catalyst (mol %) | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| p-MeO-Ph, CF3 | Diethyl malonate | Bifunctional thiourea (B124793) (5) | 10 | 85 | 94 |

| p-Cl-Ph, CF3 | Diethyl malonate | Bifunctional thiourea (5) | 10 | 84 | 95 |

| m-Br-Ph, CF3 | Diethyl malonate | Bifunctional thiourea (5) | 9 | 93 | 93 |

| 2-Naphthyl, CF3 | Diethyl malonate | Bifunctional thiourea (5) | 9 | 81 | 92 |

This table summarizes the results of a highly enantioselective Michael addition of diethyl malonate to various β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles under high-pressure conditions, demonstrating the efficacy of this method for creating complex chiral structures.

Cascade Reactions for Diastereoselective Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex and highly substituted cyclic systems with excellent diastereoselectivity. A notable example is the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This strategy employs a cascade inter–intramolecular double Michael reaction catalyzed by a phase transfer catalyst in aqueous potassium hydroxide. beilstein-journals.org The initial intermolecular Michael addition of the curcumin (B1669340) enolate to the arylidenemalonate is followed by a diastereoselective 6-endo-trig intramolecular Michael addition. beilstein-journals.org This cyclization step traps the enolate intermediate, leading to the formation of highly substituted cyclohexanones in moderate to excellent yields and with complete diastereoselectivity in most reported cases. beilstein-journals.org The stereochemistry of the products was unambiguously confirmed through NMR experiments and single-crystal X-ray analysis. beilstein-journals.org

Table 2: Diastereoselective Synthesis of Cyclohexanones via Cascade Michael Reaction beilstein-journals.org

| Curcumin Derivative | Arylidenemalonate Substituent (Ar) | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Curcumin | Phenyl | Cyclohexanone 3a | 92 | Complete |

| Curcumin | 4-Chlorophenyl | Cyclohexanone 3b | 94 | Complete |

| Curcumin | 2-Nitrophenyl | Cyclohexanone 3e | 72 | Complete |

| Furylcurcumin | 4-Bromophenyl | Cyclohexanone 3m | 62 | Complete |

This table illustrates the synthesis of various functionalized cyclohexanones through a cascade double Michael reaction, highlighting the high yields and complete diastereoselectivity achieved under phase transfer catalysis conditions.

These advanced methodologies underscore the progress in controlling stereochemical outcomes during the synthesis of substituted enones and their cyclic analogues. The development of novel catalysts and cascade reactions continues to expand the toolkit available to synthetic chemists, enabling the efficient and precise construction of complex molecular targets.

Chemical Reactivity and Transformation Studies of 3 Prop 1 En 2 Yl Hex 5 En 2 One

Reactivity Profiles of the Carbonyl Moiety

The ketone functional group in 3-(prop-1-en-2-yl)hex-5-en-2-one is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol (B89426) Condensation)

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. Standard nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, would be expected to proceed readily, yielding tertiary alcohols. Similarly, the formation of cyanohydrins, hemiacetals, and imines are all plausible transformations under appropriate conditions.

Of particular note is the potential for this compound to undergo both intermolecular and intramolecular Aldol condensation reactions. In the presence of a base, a proton can be abstracted from the alpha-carbon (C3), generating an enolate. This enolate can then act as a nucleophile.

Intermolecular Aldol Condensation: The enolate of this compound can react with another molecule of the ketone or a different aldehyde or ketone.

Intramolecular Aldol Condensation: The enolate formed at C3 could potentially attack the terminal double bond of the hexenyl group in a Michael-type addition, leading to the formation of a cyclic product. However, the more classical intramolecular Aldol reaction involving the formation of a new ring by attack of an enolate on a second carbonyl group is not possible within a single molecule of this compound.

| Reaction Type | Reagents | Expected Product |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |

| Aldol Condensation (Intermolecular) | Base (e.g., NaOH) | β-hydroxy ketone |

Reductive and Oxidative Transformations of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity, especially in the presence of two double bonds.

Reduction: Sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to an alcohol without affecting the double bonds. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation. Catalytic hydrogenation with specific catalysts could also be employed.

Oxidation: The ketone can undergo Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) inserts an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this reaction depends on the migratory aptitude of the adjacent groups. In this case, the secondary alkyl group at C3 would likely migrate in preference to the methyl group at C1, leading to an ester.

| Transformation | Reagents | Expected Product |

| Reduction | NaBH₄ or LiAlH₄ | 3-(Prop-1-en-2-yl)hex-5-en-2-ol |

| Baeyer-Villiger Oxidation | m-CPBA | 2-Oxo-3-(prop-1-en-2-yl)hex-5-enyl acetate |

Reactivity of the Alkenyl Moieties (Isopropenyl and Hex-5-en-yl)

The two double bonds in this compound—the isopropenyl group and the terminal double bond of the hexenyl chain—are sites for a variety of addition and rearrangement reactions.

Electrophilic and Nucleophilic Addition Reactions to Double Bonds

Both alkenyl groups are susceptible to electrophilic addition. The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Electrophilic Addition: Addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) would proceed readily. In the case of the isopropenyl group, the electrophile would add to the terminal CH₂. For the hex-5-en-yl group, addition would also occur at the terminal CH₂.

Nucleophilic additions to these unactivated double bonds are less common and would require specific conditions, such as activation by a transition metal catalyst.

Olefin Metathesis and Cross-Coupling Reactions

The terminal double bond of the hex-5-en-yl group is a prime candidate for olefin metathesis reactions. wikipedia.org

Ring-Closing Metathesis (RCM): In the presence of a Grubbs or Schrock catalyst, an intramolecular RCM could occur between the isopropenyl double bond and the terminal hexenyl double bond, which would lead to the formation of a seven-membered ring.

Cross-Metathesis: The terminal alkene could also participate in cross-metathesis with other olefins, allowing for the introduction of new functional groups. wikipedia.org

Cross-Coupling Reactions: The alkenyl groups, particularly after conversion to a halide or triflate, could participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. researchgate.netnih.gov

| Reaction Type | Key Reagents/Catalysts | Potential Outcome |

| Ring-Closing Metathesis | Grubbs Catalyst | Formation of a 7-membered carbocycle |

| Cross-Metathesis | Schrock Catalyst, another olefin | Formation of a new, substituted alkene |

| Suzuki Coupling (after conversion to halide) | Pd catalyst, boronic acid | Formation of a new C-C bond |

Hydrofunctionalization and Related Alkene Derivatizations

Hydrofunctionalization reactions, involving the addition of an H-X moiety across a carbon-carbon multiple bond, represent a powerful tool for the selective functionalization of unsaturated compounds like this compound. The presence of two distinct alkene functionalities, one conjugated with the ketone and one isolated, presents both a challenge and an opportunity for regioselective and chemoselective transformations.

Transition-metal catalysis is a cornerstone of modern hydrofunctionalization chemistry. nih.govacs.org Nickel-catalyzed systems, for instance, have been effectively employed for the hydroalkylation and hydrocyanation of acyclic dienes. nih.govacs.org While direct studies on this compound are not extensively documented, the principles from related systems provide a strong basis for predicting its reactivity. For example, nickel-catalyzed hydrocyanation of acyclic dienes has shown that the regioselectivity of addition is dependent on the substitution pattern of the diene. acs.org In the case of our target molecule, selective hydrocyanation could potentially occur at either the conjugated or the isolated double bond, depending on the catalyst and reaction conditions employed.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is another key hydrofunctionalization reaction. wikipedia.org Nickel-catalyzed remote hydrosilylation of unconjugated enones has been reported, leading to the formation of silyl (B83357) enol ethers. rsc.org This suggests a potential reaction pathway for this compound, where the isolated double bond could undergo isomerization followed by hydrosilylation. Palladium-catalyzed hydrosilylation of conjugated dienes has also been explored, offering another avenue for the derivatization of the conjugated portion of the molecule. nih.govresearchgate.net

Hydroboration is a versatile hydrofunctionalization reaction that typically proceeds with anti-Markovnikov selectivity. wikipedia.orgwikipedia.orgchemistrytalk.orgmasterorganicchemistry.com In the context of this compound, hydroboration could selectively occur at the less sterically hindered terminal alkene, leading to the formation of a primary alcohol upon subsequent oxidation. The use of bulky borane (B79455) reagents could further enhance this selectivity. wikipedia.org

Hydroamination, the addition of an N-H bond across a double bond, offers a direct route to amines. nih.govrsc.org Catalytic hydroamination of dienes has been achieved using various late transition-metal complexes. nih.gov The application of such methods to this compound could provide access to a range of amino-functionalized derivatives, with the regioselectivity again being a key aspect to control.

Table 1: Representative Hydrofunctionalization Reactions of Related Unsaturated Systems

| Reaction | Substrate Type | Catalyst/Reagent | Product Type | Reference(s) |

| Hydroalkylation | Acyclic Branched Dienes | Ni(0) / (P,N) ligand | 1,4-addition products | nih.govacs.org |

| Hydrocyanation | Acyclic Dienes | Ni / bisphosphite ligand | Nitriles | acs.org |

| Hydrosilylation | Unconjugated Enones | Ni / triphenylsilane | Silyl enol ethers | rsc.org |

| Hydrosilylation | Conjugated Dienes | Pd / P,O-ligand | 1,2-hydrosilylation products | nih.govresearchgate.net |

| Hydroboration | Alkenes | Borane (BH₃) | Alcohols (after oxidation) | wikipedia.orgwikipedia.orgchemistrytalk.orgmasterorganicchemistry.com |

| Hydroamination | Dienes and Trienes | Ni or Pd complexes | Amines | nih.gov |

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound allows for several potential rearrangement and isomerization reactions, leading to the formation of constitutional or stereoisomers.

A notable rearrangement for cyclic dienones is the dienone-phenol rearrangement, which typically occurs under acidic conditions to yield substituted phenols. wikipedia.orglsu.edupw.liveslideshare.netyoutube.com While the target molecule is acyclic, analogous acid-catalyzed rearrangements involving carbocationic intermediates could be envisioned, potentially leading to cyclization or other skeletal reorganizations. The migratory aptitude of the different groups attached to the dienone system would play a crucial role in determining the product distribution. wikipedia.org

A more plausible rearrangement for the acyclic this compound is the Claisen rearrangement. wikipedia.orglibretexts.orglibretexts.orgbyjus.comcollegedunia.com This pericyclic reaction involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. The enol form of this compound possesses the necessary structural motif for a Claisen rearrangement. Upon heating, the molecule could tautomerize to its enol form, which is an allyl vinyl ether, and subsequently undergo a Claisen rearrangement to afford a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.orglibretexts.orgbyjus.comcollegedunia.com Variations of the Claisen rearrangement, such as the Johnson-Claisen or Ireland-Claisen, could also be employed by first converting the ketone into an appropriate precursor. wikipedia.org

Isomerization of the double bonds within the molecule is another important transformation. The isolated double bond could potentially migrate into conjugation with the enone system under either acidic or basic conditions, or through transition-metal catalysis. This would lead to the formation of a more stable, extended conjugated system.

Table 2: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Key Intermediate/Reactant | Resulting Structure | Reference(s) |

| Dienone-Phenol Type Rearrangement | Carbocationic intermediates | Cyclized or rearranged products | wikipedia.orglsu.edupw.liveslideshare.netyoutube.com |

| Claisen Rearrangement | Enol form (Allyl vinyl ether) | γ,δ-Unsaturated carbonyl compound | wikipedia.orglibretexts.orglibretexts.orgbyjus.comcollegedunia.com |

| Double Bond Isomerization | Dienone | Conjugated dienone | N/A |

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) provides a powerful means to modify the existing functional groups within this compound, thereby accessing a wider range of derivatives. imperial.ac.ukub.edusolubilityofthings.comnumberanalytics.com The ketone and the two alkene moieties are all amenable to a variety of transformations.

The ketone functionality can be readily derivatized. Reduction of the ketone, for instance, using reagents like sodium borohydride, would yield the corresponding secondary alcohol. This alcohol could then be further functionalized, for example, through esterification or etherification. Alternatively, the ketone could be converted into an imine or an enamine by reaction with a primary or secondary amine, respectively.

The alkene functionalities also offer numerous handles for derivatization. The conjugated alkene can undergo 1,4-conjugate addition reactions with a variety of nucleophiles. The terminal alkene, being less sterically hindered, could be selectively targeted for reactions such as epoxidation, dihydroxylation, or cleavage. For example, epoxidation with a peroxy acid would yield an epoxide, which can be subsequently opened with various nucleophiles. Dihydroxylation using osmium tetroxide would lead to a diol.

Table 3: Selected Functional Group Interconversion Strategies

| Functional Group | Reagent/Reaction Type | Product Functional Group | Reference(s) |

| Ketone | Reduction (e.g., NaBH₄) | Secondary Alcohol | imperial.ac.ukub.edu |

| Ketone | Reaction with primary amine | Imine | solubilityofthings.com |

| Ketone | Reaction with secondary amine | Enamine | solubilityofthings.com |

| Conjugated Alkene | 1,4-Conjugate Addition | Functionalized Ketone | N/A |

| Terminal Alkene | Epoxidation (e.g., m-CPBA) | Epoxide | imperial.ac.uk |

| Terminal Alkene | Dihydroxylation (e.g., OsO₄) | Diol | imperial.ac.ukub.edu |

Mechanistic Investigations of Reactions Involving 3 Prop 1 En 2 Yl Hex 5 En 2 One and Its Derivatives

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 3-(prop-1-en-2-yl)hex-5-en-2-one and its analogs are diverse, often leading to the formation of cyclic structures. The specific pathway followed is highly dependent on the reaction conditions and the nature of any catalysts present.

One of the principal reaction types available to divinyl ketones is the Nazarov cyclization , an electrocyclic reaction that typically occurs under thermal or acidic conditions to form cyclopentenones. For a substrate like this compound, protonation of the carbonyl oxygen would generate a pentadienyl cation. This intermediate can then undergo a 4π-electrocyclization. Subsequent elimination of a proton yields the cyclopentenone product. Computational studies on similar dienone systems have been instrumental in understanding the energetics of this pathway and the nature of the intermediates. researchgate.netresearchgate.net

Another potential pathway involves intramolecular nucleophilic attack . The enolate, formed by deprotonation alpha to the carbonyl group, can act as a nucleophile. This enolate has two potentially reactive carbon atoms. Attack from the carbon bearing the methyl group (C-2) onto the terminal double bond (C-5' and C-6') could lead to the formation of a five- or six-membered ring, respectively.

In the case of derivatives with a suitable leaving group, an intramolecular nucleophilic substitution with allylic rearrangement (SNi') can occur. This pathway has been studied in detail for derivatives of the target compound and leads to the formation of cyclobutanone (B123998) rings. rsc.orgnih.govnih.gov This reaction proceeds via an enolate intermediate, where the carbanion attacks one of the carbons of the allylic system, displacing the leaving group. The presence of two double bonds in the parent compound, this compound, suggests that in a suitably functionalized derivative, a cascade of cyclizations could be possible.

The identification of reaction intermediates is often achieved through a combination of spectroscopic methods and computational modeling. For instance, in acid-catalyzed reactions, the formation of carbocationic intermediates, such as the pentadienyl cation in the Nazarov cyclization, is inferred from the reaction products and supported by computational studies that map the potential energy surface of the reaction. ijrar.org In base-catalyzed or nucleophilic reactions, enolates are key intermediates. Their existence can sometimes be confirmed by trapping experiments or by spectroscopic observation under specific conditions.

Stereochemical Control and Chirality Transfer Mechanisms (e.g., Intramolecular Nucleophilic Substitution with Allylic Rearrangement)

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of their chemistry, particularly in the synthesis of complex molecules with defined three-dimensional structures.

A significant example of stereochemical control is observed in the intramolecular nucleophilic substitution with allylic rearrangement (SNi') of derivatives of this compound. Mechanistic studies on the ring closure of (6S)-6-chloro-3,3-diethylhept-4E-en-2-one, a derivative where one of the vinyl groups is replaced by a substituted allylic chloride, have shown a high degree of chirality transfer. rsc.orgnih.govnih.gov The reaction proceeds with almost complete transfer of chirality from the starting material to the cyclobutanone product. rsc.orgnih.govnih.gov This high fidelity is attributed to a concerted or near-concerted process where the enolate attacks the allylic system as the leaving group departs.

The geometry of the transition state plays a crucial role in determining the stereochemistry of the product. It has been demonstrated that the SNi' reaction proceeds with syn geometry relative to the leaving group. nih.govnih.gov This means that the nucleophilic enolate attacks the double bond from the same face as the departing leaving group. This stereochemical preference is a key factor in predicting and controlling the stereochemistry of the final cyclobutanone product.

The table below summarizes the stereochemical outcome of the SNi' ring closure of a chiral derivative, illustrating the high degree of chirality transfer.

| Starting Material | Reaction Type | Major Product | Minor Product | Product Ratio | Chirality Transfer |

|---|---|---|---|---|---|

| (6S)-6-chloro-3,3-diethylhept-4E-en-2-one | SNi' Ring Closure | (3S)-2,2-diethyl-3-(prop-1E-en-1-yl)cyclobutanone | (3R)-2,2-diethyl-3-(prop-1Z-en-1-yl)cyclobutanone | 85:15 | >97% |

In other reaction types, such as the Diels-Alder reaction, which could occur intramolecularly in appropriately substituted derivatives, stereocontrol is governed by the principles of orbital symmetry and steric interactions. The endo/exo selectivity of such reactions can often be influenced by the use of Lewis acid catalysts, which can alter the energies of the transition states. wikipedia.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound and its derivatives dictate the feasibility and rate of the transformations, as well as the position of equilibrium between reactants and products.

For intramolecular reactions, the thermodynamic stability of the resulting cyclic product is a major driving force. The formation of five- and six-membered rings is generally thermodynamically favorable. In the case of the dienone-phenol rearrangement, a reaction that can occur in related cyclohexadienone systems, the driving force is the formation of a highly stable aromatic ring. wikipedia.org

The kinetics of these reactions are influenced by several factors, including the activation energy of the rate-determining step. In acid-catalyzed reactions, the formation of a high-energy carbocation intermediate can be the rate-limiting step. ijrar.org The structure of the substrate can significantly impact the activation energy. For instance, in Nazarov-type cyclizations, the presence of electron-donating or -withdrawing groups can stabilize or destabilize the pentadienyl cation, thereby affecting the reaction rate. researchgate.netresearchgate.net

Temperature also plays a critical role in the kinetics of these reactions, as described by the Arrhenius equation. libretexts.org Higher temperatures generally lead to faster reaction rates. However, temperature can also influence the selectivity of a reaction. In reversible reactions, such as the Diels-Alder reaction, the thermodynamic product is favored at higher temperatures, while the kinetic product may be favored at lower temperatures. libretexts.org The intramolecular nature of many of the reactions of this compound derivatives can have a significant entropic advantage compared to their intermolecular counterparts, often leading to more favorable Gibbs free energy changes. mdpi.com

The table below presents hypothetical kinetic and thermodynamic data for a generic intramolecular cyclization to illustrate the interplay of these factors.

| Reaction Pathway | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) | Gibbs Free Energy (ΔG) at 298 K |

|---|---|---|---|---|

| Intramolecular Cyclization | Moderate | Exothermic | Slightly Negative | Favorable |

| Intermolecular Analogue | Moderate to High | Exothermic | Highly Negative | Less Favorable |

Role of Catalysts and Reaction Conditions in Mechanistic Outcomes

Catalysts and reaction conditions are powerful tools for controlling the mechanistic pathways and, consequently, the products of reactions involving this compound and its derivatives.

Lewis acids are commonly employed to catalyze reactions involving carbonyl compounds. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the ketone, making it more susceptible to nucleophilic attack or promoting rearrangements. wikipedia.org In the context of the Nazarov cyclization, Lewis acids facilitate the formation of the key pentadienyl cation intermediate, often allowing the reaction to proceed at lower temperatures than the purely thermal process. researchgate.netresearchgate.net The choice of Lewis acid can also influence the stereoselectivity of the reaction. For example, bulky Lewis acids can favor the formation of the exo product in Diels-Alder reactions by sterically hindering the endo transition state. rsc.org

Brønsted acids also play a crucial role in catalyzing reactions of these dienones. nih.govrsc.org Similar to Lewis acids, they can protonate the carbonyl group, thereby activating the substrate. The dienone-phenol rearrangement is a classic example of a Brønsted acid-catalyzed reaction. wikipedia.org Chiral Brønsted acids have emerged as powerful catalysts for enantioselective transformations. nih.govchemrxiv.org

The solvent can have a profound effect on the reaction mechanism and stereochemical outcome. rsc.orgchemistrysteps.com Polar protic solvents can stabilize charged intermediates, such as carbocations, potentially accelerating SN1-type reactions. libretexts.orgwikipedia.org Conversely, polar aprotic solvents may be preferred for SN2-type reactions where a non-caged, highly reactive nucleophile is desired. chemistrysteps.com

Temperature is another critical reaction parameter. As mentioned earlier, it affects the reaction rate and can influence the selectivity between kinetic and thermodynamic products. libretexts.orglibretexts.org In some cases, higher temperatures may be required to overcome the activation barrier for a desired transformation, while in others, lower temperatures are necessary to prevent side reactions or decomposition of sensitive intermediates.

The following table summarizes the influence of different catalysts and conditions on the reactions of dienones.

| Catalyst/Condition | Effect on Mechanism | Typical Reaction Type |

|---|---|---|

| Lewis Acid (e.g., AlCl3, BF3) | Activates carbonyl group, stabilizes carbocation intermediates. | Nazarov Cyclization, Diels-Alder Reaction |

| Brønsted Acid (e.g., H2SO4, TsOH) | Protonates carbonyl group, facilitates rearrangements. | Dienone-Phenol Rearrangement |

| Base (e.g., NaH, K2CO3) | Promotes enolate formation. | Intramolecular Nucleophilic Substitution |

| Polar Protic Solvent (e.g., H2O, EtOH) | Stabilizes charged intermediates. | SN1-type reactions |

| Polar Aprotic Solvent (e.g., DMSO, DMF) | Favors un-caged nucleophiles. | SN2-type reactions |

| High Temperature | Increases reaction rate, can favor thermodynamic products. | Thermal Cyclizations, Reversible Reactions |

Computational Chemistry and Theoretical Studies on 3 Prop 1 En 2 Yl Hex 5 En 2 One

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about its electronic structure and energetic stability. For 3-(prop-1-en-2-yl)hex-5-yn-2-one, various properties have been computed and are available in public databases.

These calculations are typically performed using methods like Density Functional Theory (DFT) or ab initio methods such as Hartree-Fock. The choice of method and basis set affects the accuracy of the results. The computed properties provide a foundational understanding of the molecule's characteristics. For instance, the molecular weight is a basic but essential piece of information, while the XLogP3 value gives an indication of the molecule's lipophilicity. The topological polar surface area (TPSA) is useful for predicting transport properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12O | PubChem |

| Molecular Weight | 136.19 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Quantum mechanical calculations are also invaluable for predicting how a molecule will react. By analyzing the electronic properties of the molecule, one can infer its reactivity and the likely outcome of a chemical reaction. Key indicators of reactivity include the energies and shapes of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like 3-(prop-1-en-2-yl)hex-5-yn-2-one, which has multiple reactive sites (an α,β-unsaturated ketone, an isolated double bond, and a terminal alkyne), FMO analysis can help predict where a nucleophile or an electrophile is most likely to attack. For example, the LUMO would likely be centered on the β-carbon of the enone system, making it susceptible to nucleophilic attack (a Michael addition). The HOMO, on the other hand, would likely have significant contributions from the π-systems of the alkyne and the prop-1-en-2-yl group, indicating these are the most likely sites for electrophilic attack.

Furthermore, the calculation of an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, can provide a more intuitive picture of its reactivity. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

The regioselectivity and stereoselectivity of reactions can also be predicted by calculating the energies of the various possible transition states. The reaction pathway with the lowest energy transition state is the one that is most likely to occur.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for understanding the electronic properties of a single, static conformation, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations are governed by classical mechanics, specifically Newton's laws of motion, and use a force field to describe the potential energy of the system.

For a flexible molecule like 3-(prop-1-en-2-yl)hex-5-yn-2-one, with several rotatable single bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), one can identify the most stable, low-energy conformations and the pathways for transitioning between them.

This type of analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. For example, certain conformations may be more "active" in a particular reaction because the reactive sites are more accessible. The results of a conformational analysis are often presented as a potential energy surface, which maps the molecule's energy as a function of its dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| A | 0.00 | 65.2 | C4-C3-C(prop-en)-C(prop-en) = 120 |

| B | 0.85 | 25.1 | C4-C3-C(prop-en)-C(prop-en) = -118 |

| C | 2.10 | 9.7 | C4-C3-C(prop-en)-C(prop-en) = 65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the entire energy profile of a proposed reaction, from reactants to products, researchers can gain a detailed understanding of how the reaction proceeds. A key part of this process is locating the transition state (TS) for each step of the reaction. The transition state is a high-energy, unstable configuration that the molecules must pass through to transform from reactants to products.

For a multifunctional compound like our analogue, there could be several competing reaction pathways. For instance, in a hydrogenation reaction, will the alkyne, the alkene of the enone, or the isolated alkene be reduced first? Computational modeling can answer this question by calculating the activation energy (the energy difference between the reactants and the transition state) for each possible pathway. The pathway with the lowest activation energy will be the kinetically favored one.

These calculations can also reveal the geometry of the transition state, providing insights into the stereochemical outcome of the reaction. For complex, multi-step reactions, computational modeling can uncover short-lived intermediates that may be difficult or impossible to detect experimentally.

Analytical Methodologies for Characterization and Monitoring of 3 Prop 1 En 2 Yl Hex 5 En 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of organic compounds. Each technique provides unique insights into the molecular architecture of 3-(prop-1-en-2-yl)hex-5-en-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key expected signals include those for the vinyl protons of the hexene and prop-enyl groups, the methine proton at the chiral center, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is expected to appear significantly downfield (around 200 ppm). netlify.app The signals for the olefinic carbons and the aliphatic carbons would appear in their characteristic regions.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon skeleton.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~4.9 | s | - |

| H-1' | ~4.8 | s | - |

| H-3' | ~1.7 | s | - |

| H-1 | ~2.1 | s | - |

| H-3 | ~3.2 | m | - |

| H-4 | ~2.4 | m | - |

| H-5 | ~5.8 | ddt | 17.0, 10.2, 6.5 |

| H-6a | ~5.1 | dd | 17.0, 1.5 |

| H-6b | ~5.0 | dd | 10.2, 1.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1' | ~114 | CH₂ |

| C-2' | ~145 | C |

| C-3' | ~22 | CH₃ |

| C-1 | ~28 | CH₃ |

| C-2 | ~210 | C |

| C-3 | ~55 | CH |

| C-4 | ~35 | CH₂ |

| C-5 | ~137 | CH |

| C-6 | ~116 | CH₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key absorptions would be from the ketone and alkene moieties. The presence of a strong absorption band in the region of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group. libretexts.org

Hypothetical IR Absorption Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C=C (Alkene) | ~1645 | Medium |

| =C-H (Vinyl) | ~3080 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone system in this compound would give rise to characteristic electronic transitions. The less intense n→π* transition and the more intense π→π* transition are expected. researchgate.net Conjugation generally shifts the absorption maxima to longer wavelengths.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | λmax (nm) |

| n→π | ~315 |

| π→π | ~220 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Ketones often undergo characteristic fragmentation patterns such as α-cleavage and the McLafferty rearrangement. libretexts.org

Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 107 | [M - CH₃CO]⁺ |

| 93 | McLafferty Rearrangement Product |

| 43 | [CH₃CO]⁺ (Base Peak) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. It can be used to determine the purity of a sample and to monitor the progress of its synthesis. A flame ionization detector (FID) is commonly used for hydrocarbon analysis. The retention time is a characteristic property of the compound under specific GC conditions.

Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | FID |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 200 °C |

| Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organic compounds. For a chiral molecule like this compound, the primary challenge lies in the separation of its enantiomers.

Research Findings:

The enantioselective separation of chiral ketones, including α,β-unsaturated ketones, is well-established and is typically achieved using chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of racemic mixtures of a broad range of compounds, including ketones.

For instance, studies on the chiral separation of β-aminoketones have demonstrated the effectiveness of various coated and immobilized polysaccharide stationary phases. The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), plays a significant role in the retention and selectivity of the separation.

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of a Chiral Ketone

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral compound such as this compound, single-crystal X-ray diffraction can unambiguously establish its molecular structure, including bond lengths, bond angles, and, crucially, its absolute configuration.

Research Findings:

The determination of the absolute configuration of a chiral molecule by X-ray crystallography relies on the anomalous dispersion of X-rays by the atoms in the crystal. By analyzing the intensities of Bijvoet pairs of reflections, the absolute structure can be determined.

While a crystal structure for this compound has not been reported, the crystallographic analysis of other chiral enones provides a clear precedent. For example, the structures of various terpenoid natural products containing α,β-unsaturated ketone moieties have been elucidated by X-ray diffraction, confirming their stereochemistry.

The table below presents hypothetical crystallographic data for a chiral enone, illustrating the type of information that would be obtained from such an analysis of this compound.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Chiral Enone

| Parameter | Value |

| Empirical Formula | C10H14O |

| Formula Weight | 150.22 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.54 Å, b = 12.87 Å, c = 20.11 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1692.5 ų |

| Z | 4 |

| Density (calculated) | 1.178 g/cm³ |

| Flack Parameter | 0.05(7) |

The Flack parameter, being close to zero, would provide confidence in the assignment of the absolute configuration.

Chiroptical Methods for Stereochemical Analysis (e.g., Raman Optical Activity Spectroscopy)

Chiroptical spectroscopic techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. Raman Optical Activity (ROA) spectroscopy, in particular, has emerged as a potent tool for determining the absolute configuration and conformational details of chiral molecules. nih.gov

Research Findings:

ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. nih.gov The resulting ROA spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ROA spectrum with that predicted by quantum chemical calculations for a known enantiomer, the absolute configuration of the analyte can be determined.

This technique has been successfully applied to the stereochemical analysis of a wide range of natural products, including terpenes and terpenoids, which share structural similarities with this compound. For example, the absolute configurations of molecules like α-pinene and verbenone (B1202108) have been confirmed using ROA. nih.gov

An illustrative ROA analysis would involve recording the spectrum of a solution of this compound and comparing it to the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra would allow for the assignment of the absolute configuration.

Table 3: Illustrative Key ROA Bands for a Chiral Terpenoid Ketone

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected ROA Sign |

| ~1680 | C=O stretch | (+) for (R)-enantiomer |

| ~1640 | C=C stretch (alkene) | (-) for (R)-enantiomer |

| ~1450 | CH₂ scissoring | (+) for (R)-enantiomer |

| ~1250 | C-C stretch and CH deformation | (-) for (R)-enantiomer |

| ~900 | C-H out-of-plane bend | (+) for (R)-enantiomer |

The sign and intensity of the ROA bands are directly related to the three-dimensional arrangement of the atoms and functional groups in the molecule, providing a detailed stereochemical fingerprint.

Applications of 3 Prop 1 En 2 Yl Hex 5 En 2 One in Advanced Organic Synthesis

As a Chiral Synthon in Complex Molecule Synthesis

The structure of 3-(prop-1-en-2-yl)hex-5-en-2-one possesses a stereocenter at the C3 position. This inherent chirality, if controlled and harnessed, could render it a valuable chiral synthon. Enantioselective synthesis of either the (R)- or (S)-enantiomer would provide a powerful starting point for the construction of complex, stereochemically defined molecules.

Potential Asymmetric Transformations:

Asymmetric Conjugate Addition: The α,β-unsaturated ketone functionality could be a handle for asymmetric conjugate addition reactions, establishing the stereochemistry at the C3 position.

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as enzymatic reductions of the ketone or selective transformations of the alkene moieties, could offer a green and highly enantioselective route to chiral derivatives.

The resulting chiral derivatives of this compound could then serve as key fragments in the total synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers are crucial for activity.

Intermediacy in Natural Product Synthesis and Analogues

Although no natural products have been identified that contain the precise this compound skeleton, its structural features are reminiscent of various terpenoid and polyketide natural products. The isopropenyl group is a hallmark of many terpenes, while the linear unsaturated ketone backbone is a common motif in polyketides.

Hypothetical Synthetic Routes:

Intramolecular Cyclizations: The presence of two double bonds and a ketone offers a rich platform for intramolecular cyclization reactions. For instance, an acid-catalyzed ene reaction or a Nazarov cyclization could potentially lead to the formation of five- or six-membered rings, structures that are prevalent in natural products.

Stepwise Elaboration: The ketone and alkene functionalities can be chemoselectively modified in a stepwise manner to build up the complexity required for a natural product target. For example, the terminal alkene could undergo hydroboration-oxidation to an alcohol, which could then be used for further C-C bond formations.

The synthesis and subsequent transformation of analogues of this compound could provide valuable insights into the structure-activity relationships of related natural products.

Precursor for Novel Heterocyclic and Carbocyclic Systems

The diverse reactivity of the functional groups within this compound makes it a promising precursor for the synthesis of a variety of novel heterocyclic and carbocyclic frameworks.

Potential Cyclization Strategies:

| Reagent/Condition | Potential Product Class |

| Hydrazine derivatives | Pyrazolines |

| Hydroxylamine | Isoxazolines |

| 1,3-Dipoles (e.g., nitrile oxides, azides) | Various five-membered heterocycles via [3+2] cycloaddition |

| Dienophiles (in a Diels-Alder reaction where the isopropenyl group acts as part of a diene) | Substituted cyclohexenes |

| Ring-closing metathesis catalysts | Cyclopentenones |

These transformations would allow for the rapid construction of molecular complexity from a relatively simple acyclic precursor, a key goal in modern synthetic chemistry.

Utility in the Development of New Synthetic Methodologies

The unique arrangement of functional groups in this compound could make it an ideal substrate for testing and developing new synthetic methodologies.

Areas for Methodological Exploration:

Tandem Reactions: The molecule is primed for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a conjugate addition followed by an intramolecular aldol (B89426) reaction could lead to complex bicyclic products.

Catalytic Asymmetric Transformations: The development of new catalysts for the enantioselective transformation of one or both of the alkene groups in the presence of the ketone would be a significant methodological advancement.

Chemoselective Reagents: The compound could serve as a benchmark for testing the chemoselectivity of new reagents designed to react with one functional group (e.g., the terminal alkene) while leaving others (the isopropenyl group and the ketone) intact.

Future Research Directions and Emerging Avenues for 3 Prop 1 En 2 Yl Hex 5 En 2 One Studies

Sustainable and Eco-Friendly Synthetic Strategies

The development of green and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For a compound like 3-(prop-1-en-2-yl)hex-5-en-2-one, future research could prioritize the following eco-friendly approaches:

Catalytic Methodologies: A shift away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve atom economy. Research into transition-metal catalysis (e.g., using palladium, ruthenium, or iron) or organocatalysis could provide efficient and selective routes to the target molecule. For instance, catalyzed cross-coupling reactions could be explored for the formation of the carbon-carbon bonds within the molecule's backbone.

Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials would be a significant step towards sustainability. Terpenes or other natural products could potentially serve as precursors, minimizing the reliance on petrochemical sources.

Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids could drastically improve the environmental profile of the synthesis. The use of ultrasound or microwave irradiation in conjunction with these solvents could also enhance reaction rates and yields, further contributing to a more sustainable process. researchgate.nettandfonline.com

Exploration of Unprecedented Reactivity Patterns

The combination of a conjugated enone and a sterically accessible alkene in this compound suggests a rich and potentially complex reactivity profile. Future investigations could focus on uncovering novel chemical transformations:

Intramolecular Cyclizations: The proximity of the two double bonds and the ketone functionality creates opportunities for intramolecular reactions. Under thermal, photochemical, or catalytic conditions, the molecule could potentially undergo cyclization to form various carbocyclic or heterocyclic scaffolds. These complex structures could be valuable building blocks in medicinal chemistry and materials science.

Selective Functionalization: A key challenge and opportunity will be the selective reaction at one of the three reactive sites: the conjugated double bond, the isolated double bond, or the carbonyl group. Research into chemoselective reagents and catalysts will be crucial to control the outcome of reactions such as hydrogenations, oxidations, or additions.

Domino and Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a single, orchestrated sequence (domino or cascade reactions) could lead to a rapid increase in molecular complexity from this relatively simple starting material. This approach is highly efficient and aligns with the principles of green chemistry.

Integration with Automated and Flow Chemistry Platforms

The integration of modern automation and flow chemistry techniques can accelerate the discovery and optimization of reactions involving this compound.

High-Throughput Screening: Automated synthesis and screening platforms can be employed to rapidly evaluate a wide range of reaction conditions (catalysts, solvents, temperatures) for the synthesis and subsequent transformations of the target compound. This would dramatically speed up the research and development process.

Flow Chemistry for Enhanced Control and Safety: Performing reactions in continuous flow reactors offers several advantages over traditional batch chemistry, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis and reactions of this compound could be significantly improved by adopting flow chemistry, potentially leading to higher yields and purities.

In-line Analysis and Optimization: The integration of real-time analytical techniques (such as IR or NMR spectroscopy) into a flow chemistry setup would allow for continuous monitoring of the reaction progress. This data can be used in feedback loops to automatically optimize reaction conditions, leading to a more efficient and robust process.

Advanced Analytical and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is fundamental for the rational design of new synthetic methods and the prediction of reactivity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Prop-1-en-2-yl)hex-5-en-2-one?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as hex-5-en-2-one derivatives and propenyl reagents. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using a Design of Experiments (DoE) approach. For example, catalytic allylation under inert atmospheres (e.g., N₂) may enhance yield . Monitor progress via TLC or GC-MS, and characterize intermediates using H/C NMR and IR spectroscopy to confirm structural fidelity .

Q. How can the purity and identity of this compound be rigorously validated?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR integration ratios and C DEPT experiments verify substituent positions. Purity ≥95% can be established via HPLC with a calibrated standard . For novel derivatives, X-ray crystallography provides unambiguous structural confirmation .

Q. What analytical techniques are most effective for monitoring degradation or isomerization during storage?

- Methodological Answer : Use accelerated stability studies under varying temperatures and humidity levels. Track changes via UV-Vis spectroscopy (for conjugated systems) and H NMR to detect isomerization (e.g., allyl group rearrangement). Differential scanning calorimetry (DSC) can identify phase transitions indicative of instability .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR data often arise from dynamic processes (e.g., keto-enol tautomerism) or stereochemical ambiguities. Perform variable-temperature NMR to detect tautomeric equilibria or use NOESY/ROESY experiments to assign stereochemistry. Computational modeling (DFT) can predict spectroscopic signatures for comparison . If purity is suspect, repurify via recrystallization or column chromatography and reanalyze .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Conduct kinetic studies and isolate intermediates via quenching at different reaction stages. Isotopic labeling (e.g., O in ketone groups) or trapping experiments (e.g., using radical inhibitors) can elucidate pathways. Compare experimental data with DFT-calculated transition states to identify competing mechanisms (e.g., [3,3]-sigmatropic shifts vs. electrophilic addition) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use molecular docking or MD simulations to model interactions with catalysts or enzymes. Calculate Fukui indices to identify nucleophilic/electrophilic sites, and predict regioselectivity in cycloadditions or cross-couplings. Validate predictions with small-scale exploratory reactions .

Q. What strategies mitigate limitations in scaling up lab-scale syntheses of this compound?

- Methodological Answer : Identify rate-limiting steps (e.g., exothermicity, poor mixing) via reaction calorimetry. Transition from batch to flow chemistry for improved heat/mass transfer. Optimize solvent systems for easier workup (e.g., switch from DMF to EtOAc/water biphasic mixtures). Pilot studies under DOE frameworks reduce iterative optimization .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Report exact stoichiometry, catalyst pre-treatment steps, and solvent drying methods. Include spectral data (e.g., NMR peak lists, HRMS m/z values) in supporting information. For air/moisture-sensitive reactions, specify glovebox or Schlenk line techniques . Provide raw data (e.g., chromatograms, crystallographic .cif files) in open-access repositories .

Q. What statistical approaches are appropriate for analyzing biological activity data of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。